![molecular formula C9H16O2 B1450644 [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol CAS No. 93225-04-8](/img/structure/B1450644.png)
[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol
Übersicht
Beschreibung
“[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol” is a chemical compound with the CAS Number: 93225-04-8 . It has a molecular weight of 156.22 and its IUPAC name is spiro[3.3]heptane-2,2-diyldimethanol . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16O2/c10-6-9(7-11)4-8(5-9)2-1-3-8/h10-11H,1-7H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the resources I have.Wissenschaftliche Forschungsanwendungen
Novel Synthesis Approaches
- A study explored bornane synthesis, including derivatives of spiro[3.3]heptane, indicating potential for variations in bornane derivative synthesis (Föhlisch, Abu Bakr, & Fischer, 2002).
Enzyme-catalyzed Asymmetric Synthesis
- Enzymatic synthesis of spiro[3.3]heptane derivatives was achieved with moderate optical purity, highlighting the utility of enzyme-catalyzed processes in producing chiral spiro compounds (Naemura & Furutani, 1990).
Photochemical Reactions
- The photolysis of α-spirocyclopropyl ketones, including spiro[3.3]heptane derivatives, was studied, revealing insights into product formation based on solvent interactions (Yates & Helferty, 1983).
Acid-Catalyzed Reactions
- Research on 1-Oxadispiro[2.1.2.2]nonane, related to spiro[3.3]heptane structures, showed various product formations under acid-catalyzed conditions, important for understanding spiro compound reactivity (Adam & Crämer, 1987).
Robinson Annulation in Spiro-ketone Synthesis
- The Robinson annulation of 2-hydroxymethylene-ketones was used to synthesize spiro-ketones, contributing to the understanding of spiro compound formation (Dave & Whitehurst, 1973).
Radical Formation and Rearrangement
- Studies on spiro[3.3]alkyl and spiro[3.3]alkylmethyl radicals provide insights into the structural similarities and rearrangements of these radicals, crucial for understanding reaction mechanisms in organic chemistry (Roberts, Walton, & Maillard, 1986).
Lipase-catalyzed Esterification
- Lipase was used to catalyze asymmetric esterification of spiro[3.3]heptane derivatives, demonstrating the potential of biocatalysts in synthesizing chiral compounds (Naemura & Furutani, 1991).
Eigenschaften
IUPAC Name |
[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-6-9(7-11)4-8(5-9)2-1-3-8/h10-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYMHVMMKGVUHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



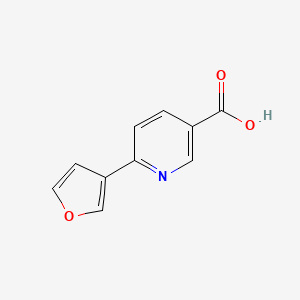
amine](/img/structure/B1450563.png)
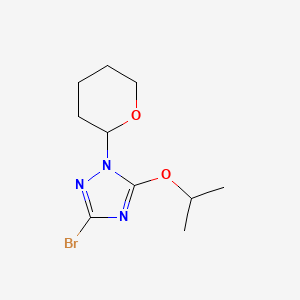
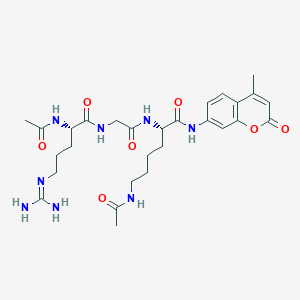
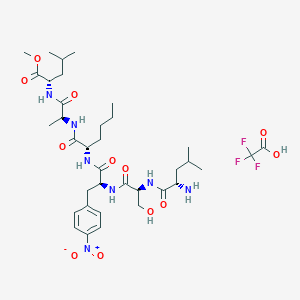
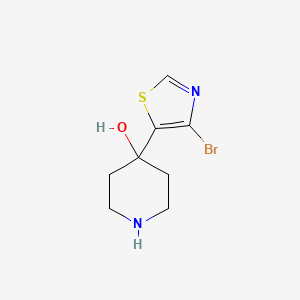
![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1450570.png)
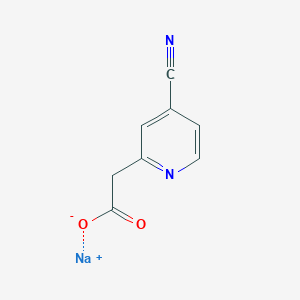
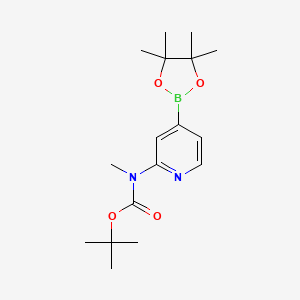
![tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1450575.png)
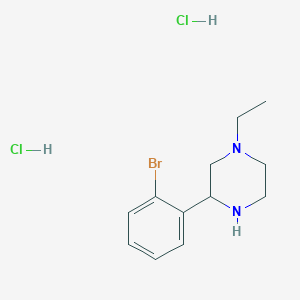

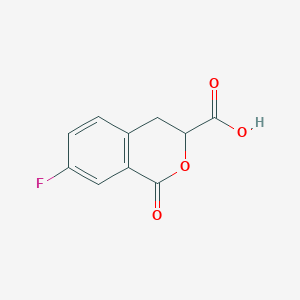
![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B1450581.png)